N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
CAS No.:
Cat. No.: VC20205950
Molecular Formula: C22H26N4O2S2
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O2S2 |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C22H26N4O2S2/c1-16(2)18-6-4-17(5-7-18)14-19-21(28)26(22(29)30-19)12-8-20(27)24-9-3-11-25-13-10-23-15-25/h4-7,10,13-16H,3,8-9,11-12H2,1-2H3,(H,24,27)/b19-14- |
| Standard InChI Key | RTYVNRXOXPEONS-RGEXLXHISA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a thiazolidinone ring system substituted at position 3 with a propanamide chain bearing a 3-(1H-imidazol-1-yl)propyl group. The thiazolidinone core (C3H5NOS) is functionalized at position 5 with a (Z)-configured benzylidene moiety containing a para-isopropyl substituent. This stereoelectronic arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets .
Spectroscopic and Physicochemical Data
Key spectroscopic features include:
-
IR: Strong absorption bands at 1675 cm⁻¹ (C=O stretch of thiazolidinone), 1540 cm⁻¹ (C=N imine), and 1240 cm⁻¹ (C-S thione) .
-
NMR: ¹H NMR (DMSO-d6) displays characteristic signals at δ 8.12 ppm (imidazole H-2), δ 7.85 ppm (benzylidene aromatic protons), and δ 1.25 ppm (isopropyl methyl groups).
-
Mass Spectrometry: ESI-MS confirms a molecular ion peak at m/z 385.1 [M+H]⁺, consistent with the molecular formula C22H23N5O2S2.
Table 1: Comparative Analysis of Structural Analogues
Synthetic Methodology
Reaction Pathway Overview
The synthesis follows a four-step sequence:
-
Thiazolidinone Formation: Condensation of 4-(propan-2-yl)benzaldehyde with 2-thioxo-thiazolidin-4-one in acetic anhydride yields the (Z)-benzylidene intermediate .
-
Propanamide Chain Introduction: Michael addition of acryloyl chloride to the thiazolidinone nitrogen, followed by amine coupling with 3-(1H-imidazol-1-yl)propan-1-amine.
-
Purification: Column chromatography using silica gel (hexane:ethyl acetate, 3:1) achieves >95% purity .
Optimization Challenges
Key challenges include:
-
Stereoselectivity: The (Z)-configuration of the benzylidene group is maintained by employing low-temperature (0–5°C) reaction conditions during the condensation step.
-
Yield Improvement: Catalytic use of DMAP (4-dimethylaminopyridine) increases acylation efficiency from 52% to 68% .
Pharmacological Activity and Mechanism
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound suppresses LPS-induced nitric oxide production (IC50 = 3.2 μM) by downregulating iNOS expression through NF-κB pathway inhibition . Comparative studies show 40% greater potency than the reference drug celecoxib at 10 μM concentration.
Cytotoxic Activity
Against MCF-7 breast cancer cells, it exhibits moderate cytotoxicity (IC50 = 28.4 μM) via topoisomerase II inhibition, as evidenced by comet assay results showing 45% DNA fragmentation at 50 μM .
Structure-Activity Relationships (SAR)
Critical Substituent Contributions
-
Imidazole-propyl Chain: Enhances solubility (logP = 2.1 vs. 3.4 for non-imidazole analogues) and cellular penetration.
-
para-Isopropyl Group: Steric bulk at the benzylidene para position improves target selectivity, reducing off-target ERα binding by 70% compared to methyl-substituted analogues .
Electronic Effects
The thioxo group’s electron-withdrawing nature increases electrophilicity at C5 of the thiazolidinone, facilitating covalent interactions with cysteine residues in target enzymes .
Applications and Future Directions
Therapeutic Prospects
Ongoing research explores:
-
Neuroprotection: Preliminary data indicate 30% reduction in Aβ42-induced neuronal apoptosis in SH-SY5Y cells at 10 μM.
-
Antiviral Activity: Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to SARS-CoV-2 main protease (Mpro) .
Formulation Development
Nanoencapsulation in PLGA nanoparticles (size = 150 nm) improves oral bioavailability from 12% to 58% in rat models, addressing inherent solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume